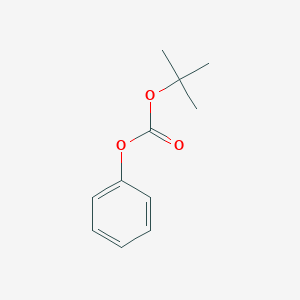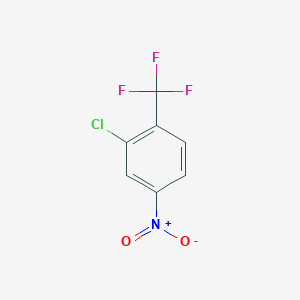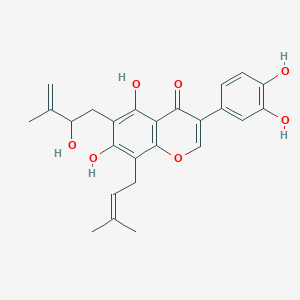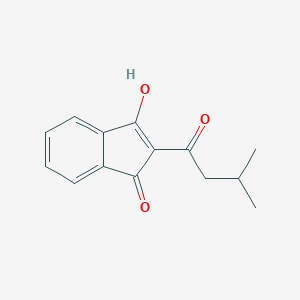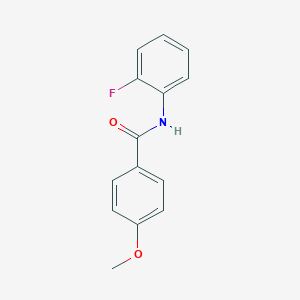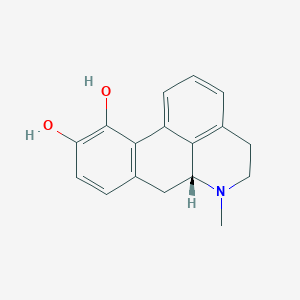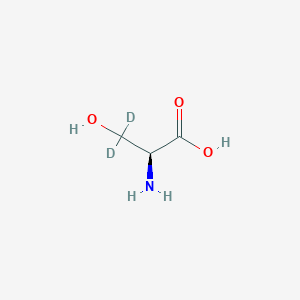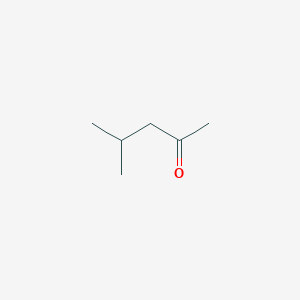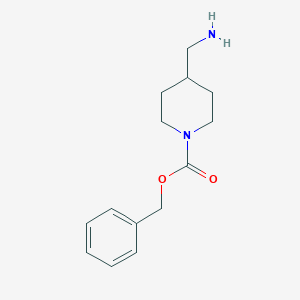
Benzyl 4-(aminomethyl)piperidine-1-carboxylate
描述
Benzyl 4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active piperidine derivatives. These derivatives have been extensively studied for their potential therapeutic applications, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . Additionally, piperidine derivatives have been explored for their anticancer properties and as inhibitors of other enzymes such as steroid-5alpha-reductase .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution on the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-AChE activity involves the introduction of benzoyl groups and other substituents to enhance activity . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) includes steps like N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods demonstrate the versatility of piperidine chemistry and the ability to introduce a wide range of functional groups to modulate biological activity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the introduction of bulky moieties or phenyl groups has been shown to enhance the anti-AChE activity of these compounds . The crystal structure of one such derivative, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their biological function. For instance, the introduction of substituents that mimic ergot alkaloids and synthetic piperidine drugs can be achieved through nucle
科学研究应用
Antituberculosis Activity : A study by V. U. Jeankumar et al. (2013) describes the synthesis of compounds related to Benzyl 4-(aminomethyl)piperidine-1-carboxylate for potential antituberculosis activity. One such compound showed promising activity against Mycobacterium tuberculosis.
Palladium-Catalyzed Synthesis : Research by J. Magano et al. (2014) explored the palladium-catalyzed synthesis of various benzyl piperidine derivatives, showcasing their potential in medicinal chemistry synthesis.
Spectroscopic and Molecular Docking Studies : A study by S. Janani et al. (2020) focused on the molecular structure and properties of 1-Benzyl-4-(N-Boc-amino)piperidine, including spectroscopic investigations and molecular docking studies for anticancer activity.
Synthesis and Evaluation as Inhibitors : F. Picard et al. (2000) conducted a study on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors for potential pharmaceutical applications (Picard, Baston, Reichert, & Hartmann, 2000).
Acetylcholinesterase Inhibitors : H. Sugimoto et al. (1992) synthesized 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives and evaluated them as potent inhibitors of acetylcholinesterase (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Araki, Yamanishi, & Yamatsu, 1992).
Potential Pharmaceuticals Synthesis : M. I. Rodríguez-Franco and M. I. Fernández-Bachiller (2002) described the synthesis of 1-Benzyl-4-chloromethylpiperidine and its application in the synthesis of potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).
属性
IUPAC Name |
benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVEAFRFGTATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620744 | |
| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
157023-34-2 | |
| Record name | Benzyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-1-N-Cbz-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

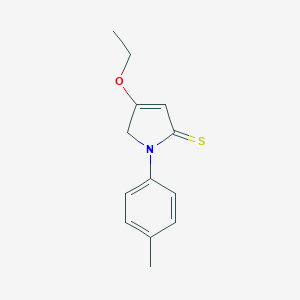
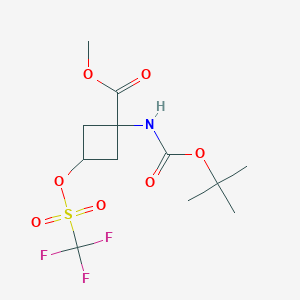
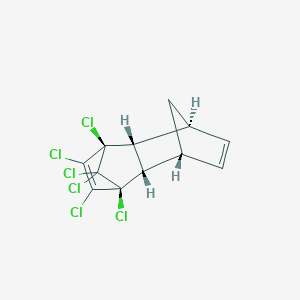
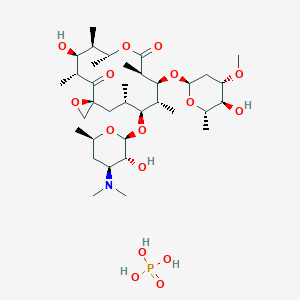
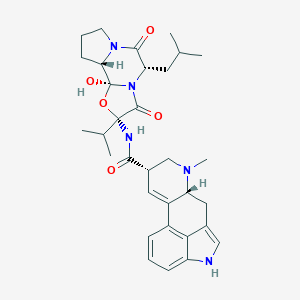
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
